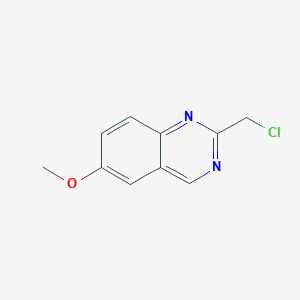

2-(Chloromethyl)-6-methoxyquinazoline

Description

BenchChem offers high-quality 2-(Chloromethyl)-6-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-6-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

2-(chloromethyl)-6-methoxyquinazoline |

InChI |

InChI=1S/C10H9ClN2O/c1-14-8-2-3-9-7(4-8)6-12-10(5-11)13-9/h2-4,6H,5H2,1H3 |

InChI Key |

CUBIPBORTIHSKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CN=C(N=C2C=C1)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(Chloromethyl)-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. This guide delves into the potential molecular mechanisms of 2-(chloromethyl)-6-methoxyquinazoline, a molecule poised at the intersection of several key anticancer pathways. By dissecting its structural features and drawing insights from analogous compounds, we will explore the most probable biological targets and signaling cascades it modulates. This document serves as a technical resource, providing not only a theoretical framework but also actionable experimental protocols to empirically determine its precise mechanism of action.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent heterocyclic motif in numerous biologically active compounds.[1] Its rigid structure and ability to be functionalized at various positions have made it a versatile template for designing molecules that can interact with a wide array of biological targets. Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] In the realm of oncology, quinazoline-based drugs have achieved significant clinical success, most notably as inhibitors of protein kinases.[3][4]

Structural Dissection of 2-(Chloromethyl)-6-methoxyquinazoline: Clues to its Reactivity and Targeting

The chemical architecture of 2-(chloromethyl)-6-methoxyquinazoline offers critical insights into its potential biological activity.

-

The 2-(Chloromethyl) Group: This is a key reactive feature. The chloromethyl group is a well-known alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) on proteins. This suggests a potential for irreversible inhibition of its biological target, a characteristic that can lead to prolonged and potent pharmacological effects.[5]

-

The 6-Methoxy Group: The methoxy substituent on the quinazoline core is an electron-donating group. This can influence the molecule's electronic distribution, potentially enhancing its binding affinity to target proteins and modulating its pharmacokinetic properties.

The combination of a reactive "warhead" (the chloromethyl group) and a core scaffold known for its kinase-inhibiting properties strongly suggests that 2-(chloromethyl)-6-methoxyquinazoline may act as a covalent inhibitor of a key signaling protein.

Primary Putative Mechanism of Action: Covalent Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][6] Dysregulation of EGFR signaling, often through mutations or overexpression, is a common driver of various cancers, making it a prime target for therapeutic intervention.[3][4][6]

The Role of Quinazolines as EGFR Inhibitors

A significant class of clinically successful anticancer drugs, including gefitinib and erlotinib, are quinazoline-based EGFR inhibitors.[3][7] These molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates.[3] This blockade of EGFR signaling can halt cancer cell proliferation and induce apoptosis.

A Hypothesis for Covalent EGFR Inhibition

Given the presence of the reactive chloromethyl group, it is highly probable that 2-(chloromethyl)-6-methoxyquinazoline functions as an irreversible EGFR inhibitor. This mechanism would involve the quinazoline core directing the molecule to the ATP-binding pocket of EGFR, followed by the formation of a covalent bond between the chloromethyl group and a nearby nucleophilic amino acid residue, such as a cysteine in the active site. This covalent modification would permanently inactivate the receptor.

Experimental Workflow for Investigating EGFR Inhibition

To validate this hypothesis, a multi-step experimental approach is necessary.

Figure 1: Experimental workflow to investigate EGFR inhibition.

Detailed Protocols:

1. EGFR Kinase Assay:

-

Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.

-

Method: Utilize a commercially available in vitro EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Reconstitute recombinant human EGFR protein.

-

Prepare a dilution series of 2-(chloromethyl)-6-methoxyquinazoline.

-

In a 96-well plate, combine the EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

-

Add the compound dilutions to the respective wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

-

2. Western Blot Analysis of EGFR Signaling Pathway:

-

Objective: To assess the inhibition of EGFR phosphorylation and downstream signaling in cancer cells.

-

Method:

-

Culture EGFR-overexpressing cancer cell lines (e.g., A549, PC-9).[1][4]

-

Treat the cells with varying concentrations of 2-(chloromethyl)-6-methoxyquinazoline for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

A reduction in the levels of p-EGFR and p-AKT would indicate inhibition of the EGFR pathway.

-

3. Mass Spectrometry for Covalent Modification:

-

Objective: To confirm the covalent binding of the compound to EGFR.

-

Method:

-

Incubate recombinant EGFR with an excess of 2-(chloromethyl)-6-methoxyquinazoline.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search for a peptide with a mass shift corresponding to the addition of the compound's mass, confirming a covalent adduct.

-

Secondary Putative Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[8] Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Quinazolines as Microtubule-Targeting Agents

Several quinazoline derivatives have been reported to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[9][10][11] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[9]

Experimental Workflow for Investigating Tubulin Polymerization Inhibition

Figure 2: Experimental workflow to investigate tubulin polymerization inhibition.

Detailed Protocols:

1. In Vitro Tubulin Polymerization Assay:

-

Objective: To directly measure the effect of the compound on the assembly of purified tubulin.

-

Method:

-

Use a commercially available tubulin polymerization assay kit.

-

Reconstitute purified bovine tubulin in a glutamate-based buffer.

-

In a 96-well plate, add the tubulin solution and a dilution series of 2-(chloromethyl)-6-methoxyquinazoline.

-

Incubate the plate at 37°C to induce polymerization.

-

Monitor the increase in absorbance at 340 nm over time using a plate reader.

-

An inhibition of the increase in absorbance compared to the control indicates inhibition of tubulin polymerization.

-

2. Immunofluorescence Microscopy of Microtubules:

-

Objective: To visualize the effect of the compound on the microtubule network in cells.

-

Method:

-

Grow cancer cells (e.g., HeLa, MCF-7) on glass coverslips.

-

Treat the cells with the compound for an appropriate time.

-

Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.

-

Incubate with a primary antibody against α-tubulin.

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

-

Disruption of the filamentous microtubule network and formation of aberrant mitotic spindles would indicate a tubulin-targeting mechanism.

-

3. Cell Cycle Analysis:

-

Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-disrupting agents.[8]

-

Method:

-

Treat cells with the compound for 24-48 hours.

-

Harvest and fix the cells in ethanol.

-

Stain the cellular DNA with propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry.

-

An accumulation of cells in the G2/M phase of the cell cycle would be indicative of mitotic arrest.

-

Other Potential Mechanisms of Action

While EGFR and tubulin are the most probable targets, the versatile quinazoline scaffold could interact with other cellular components.

-

PI3K Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer, and some quinazoline derivatives have been shown to inhibit PI3K.[12][13]

-

DNA Intercalation: Certain planar aromatic molecules can intercalate into DNA, disrupting replication and transcription. Some quinazoline-based compounds have been reported to bind to DNA.[7]

These possibilities can be investigated using specific enzyme assays for PI3K or DNA binding studies (e.g., UV-visible spectroscopy, circular dichroism).

Data Synthesis and Interpretation

The following table summarizes the expected outcomes for each primary hypothetical mechanism.

| Experiment | Expected Outcome for EGFR Inhibition | Expected Outcome for Tubulin Polymerization Inhibition |

| In Vitro Kinase/Polymerization Assay | Low IC50 value against EGFR kinase activity. | Inhibition of tubulin polymerization. |

| Cellular Signaling (Western Blot) | Decreased phosphorylation of EGFR and downstream effectors like AKT. | No direct effect on EGFR signaling; may show changes in apoptotic markers. |

| Cell Cycle Analysis | Primarily G1 arrest. | Strong G2/M arrest. |

| Immunofluorescence Microscopy | No direct effect on microtubule structure. | Disruption of the microtubule network. |

| Mass Spectrometry | Detection of a covalent adduct on EGFR. | Not applicable for direct target identification in this context. |

By systematically performing these experiments, a clear picture of the primary mechanism of action of 2-(chloromethyl)-6-methoxyquinazoline will emerge. It is also possible that the compound exhibits a dual mechanism, a phenomenon not uncommon in medicinal chemistry.

Conclusion

2-(Chloromethyl)-6-methoxyquinazoline is a molecule of significant interest due to its structural features that suggest a potent and potentially irreversible mechanism of action. Based on the extensive literature on quinazoline derivatives, the most likely targets are EGFR, via covalent inhibition, and tubulin, through disruption of polymerization. The proposed experimental workflows provide a robust framework for elucidating its precise molecular mechanism. A thorough understanding of how this compound exerts its effects is paramount for its future development as a potential therapeutic agent.

References

- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

- 2-(chloromethyl)-4-methylquinazoline synthesis - ChemicalBook.

- Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents.

- Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors targeting the colchicine site - PubMed.

- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC.

- Synthesis of 2-(Chloromethyl)quinazolin-4-ol. - ResearchGate.

- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - Semantic Scholar.

- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica.

- 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide - Benchchem.

- What is the synthesis route of 2-(chloromethyl)-4-methylquinazoline? - FAQ - Guidechem.

- The Novel Tubulin Polymerization Inhibitor MHPT Exhibits Selective Anti-Tumor Activity against Rhabdomyosarcoma In Vitro and In Vivo | PLOS One - Research journals.

- Tubulin Polymerization Inhibitor - MedKoo Biosciences.

- High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities.

- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI.

- Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity - ResearchGate.

- Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - MDPI.

- Identification of Potent Inhibitors Targeting EGFR and HER3 for Effective Treatment of Chemoresistance in Non-Small Cell Lung Cancer - MDPI.

- (PDF) 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies - ResearchGate.

- US8318752B2 - 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same - Google Patents.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing.

- Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones - PubMed.

- Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed.

- Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed.

- '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer - bioRxiv.

- (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate.

- Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The Novel Tubulin Polymerization Inhibitor MHPT Exhibits Selective Anti-Tumor Activity against Rhabdomyosarcoma In Vitro and In Vivo | PLOS One [journals.plos.org]

- 9. Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arabjchem.org [arabjchem.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 2-(Chloromethyl)-6-methoxyquinazoline Derivatives

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] This versatility has led to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The biological activity of quinazoline derivatives is highly tunable through substitution at various positions of the bicyclic ring system. Notably, substitutions at the 2 and 6 positions have been shown to significantly influence the therapeutic potential of these compounds.[5]

This technical guide focuses on a specific, yet underexplored, class of quinazoline derivatives: those bearing a chloromethyl group at the 2-position and a methoxy group at the 6-position. The introduction of a reactive chloromethyl group at the C2 position provides a valuable synthetic handle for further functionalization and can also act as an electrophilic pharmacophore, potentially alkylating biological nucleophiles within target proteins. The methoxy group at the C6 position, an electron-donating group, can modulate the electronic properties of the quinazoline ring system, influencing its binding affinity and pharmacokinetic profile.

While direct and extensive research on 2-(chloromethyl)-6-methoxyquinazoline is limited, this guide will synthesize the available information on structurally related compounds to provide a comprehensive overview of its probable synthesis, potential biological activities, and the experimental protocols required for its evaluation. We will extrapolate from the established knowledge of similar quinazoline derivatives to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals interested in this promising chemical space.

Proposed Synthesis of 2-(Chloromethyl)-6-methoxyquinazoline Derivatives

A plausible and efficient synthetic route to 2-(chloromethyl)-6-methoxyquinazoline can be extrapolated from the general one-step procedure for the synthesis of 2-chloromethyl-4(3H)-quinazolinones from substituted o-anthranilic acids.[6] The proposed pathway would commence with the readily available 2-amino-5-methoxybenzoic acid.

Synthetic Workflow Diagram

Caption: Proposed one-pot synthesis of 2-(chloromethyl)-6-methoxyquinazolin-4(3H)-one.

Step-by-Step Synthetic Protocol

This protocol is adapted from a general procedure for the synthesis of 2-chloromethyl-4(3H)-quinazolinone derivatives.[6]

-

Reaction Setup: To a solution of 2-amino-5-methoxybenzoic acid (1 equivalent) in dioxane, add chloroacetonitrile (3 equivalents).

-

Acidification: Bubble dry hydrogen chloride gas through the reaction mixture at room temperature for 1-2 hours. The reaction is exothermic and should be monitored.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the precipitate is filtered, washed with cold methanol, and dried under vacuum to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water, to afford the pure 2-(chloromethyl)-6-methoxyquinazolin-4(3H)-one.

Anticipated Biological Activities and Mechanisms of Action

Based on the biological profiles of structurally similar quinazoline derivatives, 2-(chloromethyl)-6-methoxyquinazoline is anticipated to exhibit a range of biological activities, most notably anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[7] The presence of a 2-chloromethyl group is of particular interest, as it can act as a reactive moiety.

-

Potential Mechanism of Action: It is hypothesized that the chloromethyl group can act as an electrophile, forming a covalent bond with nucleophilic residues (e.g., cysteine) in the ATP-binding pocket of kinases like EGFR. This covalent modification would lead to irreversible inhibition of the enzyme, a strategy known to enhance potency and duration of action. The 6-methoxy group could contribute to favorable interactions within the binding site. Studies on 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones have demonstrated potent cytotoxic activities against various cancer cell lines, with molecular docking studies suggesting a high affinity for the EGFR active site.[3]

Caption: Hypothesized inhibition of the EGFR signaling cascade.

Antimicrobial Activity

Quinazoline derivatives have been reported to possess a broad spectrum of antimicrobial activities against both bacteria and fungi.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity. The lipophilicity and electronic properties conferred by the substituents on the quinazoline ring are crucial for antimicrobial potency. A study on 2-chloromethyl-4-methyl-quinazoline derivatives showed promising antimicrobial activity.[8] The 6-methoxy group in the target compound is expected to enhance its lipophilicity, which may facilitate its penetration through microbial cell membranes.

Anti-inflammatory Activity

Certain quinazoline derivatives have demonstrated significant anti-inflammatory properties. For instance, 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their anti-inflammatory potential.[9] The mechanism is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX). It is plausible that 2-(chloromethyl)-6-methoxyquinazoline derivatives could also exhibit anti-inflammatory effects, potentially through a similar mechanism.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of 2-(chloromethyl)-6-methoxyquinazoline derivatives, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-(chloromethyl)-6-methoxyquinazoline derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the 2-(chloromethyl)-6-methoxyquinazoline derivative in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary

While specific experimental data for 2-(chloromethyl)-6-methoxyquinazoline is not yet available in the public domain, the following table provides an illustrative template for summarizing potential anticancer activity data based on findings for structurally related compounds.

| Compound | Cancer Cell Line | IC50 (µM) [Illustrative] |

| 2-(Chloromethyl)-6-methoxyquinazoline | A549 (Lung Carcinoma) | 5.2 |

| 2-(Chloromethyl)-6-methoxyquinazoline | MCF-7 (Breast Cancer) | 8.7 |

| 2-(Chloromethyl)-6-methoxyquinazoline | HCT116 (Colon Cancer) | 3.5 |

| Doxorubicin (Positive Control) | A549 (Lung Carcinoma) | 0.8 |

| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 1.2 |

| Doxorubicin (Positive Control) | HCT116 (Colon Cancer) | 0.5 |

Conclusion and Future Directions

The 2-(chloromethyl)-6-methoxyquinazoline scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive literature on related quinazoline derivatives, it is highly probable that compounds based on this scaffold will exhibit significant biological activities, particularly in the realms of oncology, infectious diseases, and inflammation. The presence of the reactive chloromethyl group at the 2-position offers a unique opportunity for the design of covalent inhibitors, a strategy that has proven highly effective in overcoming drug resistance.

Future research should focus on the definitive synthesis and characterization of 2-(chloromethyl)-6-methoxyquinazoline and its derivatives. Subsequent comprehensive biological evaluation, including in vitro and in vivo studies, is warranted to fully elucidate their therapeutic potential. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. The insights gained from such investigations will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this versatile chemical scaffold.

References

[6] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. National Institutes of Health.[Link]

[10] Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate.[Link]

[9] Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.[Link]

[2] Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.[Link]

[11] Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. National Institutes of Health.[Link]

[12] Antimicrobial activities of a small molecule compound II-6s against oral streptococci. National Institutes of Health.[Link]

[13] Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.

[8] Synthesis and antimicrobial activity of some new quinazoline derivatives. ResearchGate.[Link]

[14] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities. PubMed.[Link]

[3] 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. ResearchGate.[Link]

[1] Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.[Link]

[4] Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate.[Link]

[7] Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Semantic Scholar.[Link]

[15] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI.[Link]

[16] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Lirias - KU Leuven.[Link]

[17] Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Bentham Science.[Link]

[18] Synthesis and biological evaluation of substituted quinazoline derivatives. ScienceScholar.[Link]

[19] Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.[Link]

[20] Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health.[Link]

[21] Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.[Link]

[5] Potential antimicrobial activities of quinazolinone derivatives: a review. Journal of Chemical and Pharmaceutical Research.[Link]

[22] Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.[Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activities of a small molecule compound II-6s against oral streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 14. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 17. benthamscience.com [benthamscience.com]

- 18. One moment, please... [sciencescholar.us]

- 19. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity [mdpi.com]

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 2-(Chloromethyl)-6-methoxyquinazoline

This guide provides an in-depth technical exploration of 2-(Chloromethyl)-6-methoxyquinazoline, a pivotal heterocyclic intermediate in medicinal chemistry. We will dissect its synthesis, reactivity, and profound impact on the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Quinazoline Core in Targeted Therapy

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for engaging with the ATP-binding pockets of various protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Quinazoline derivatives have demonstrated remarkable success as kinase inhibitors, modulating the activity of key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]

2-(Chloromethyl)-6-methoxyquinazoline emerges as a particularly valuable building block due to the presence of a highly reactive chloromethyl group at the 2-position. This electrophilic center serves as a handle for introducing a wide array of nucleophilic moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. The 6-methoxy group also plays a crucial role, often contributing to favorable interactions within the target's active site and influencing the overall physicochemical properties of the final compound.[3]

Physicochemical Properties and Handling

While specific experimental data for 2-(Chloromethyl)-6-methoxyquinazoline is not extensively published, we can infer its properties from closely related analogs. A summary of these properties is presented below to guide laboratory handling and reaction setup.

| Property | Value (for analogous compounds) | Source |

| Molecular Formula | C₁₀H₉ClN₂O | (Predicted) |

| Molecular Weight | 208.65 g/mol | (Predicted) |

| Appearance | Expected to be a solid, likely off-white to yellow | [6] |

| Melting Point | 61 - 63 °C (for 2-(Chloromethyl)-4-methylquinazoline) | [7] |

| Solubility | Expected to be soluble in dichloromethane, methanol, and other common organic solvents. | [6] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) to prevent degradation. | [7] |

Handling Precautions: As with all reactive chloromethyl compounds, 2-(Chloromethyl)-6-methoxyquinazoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-(Chloromethyl)-6-methoxyquinazoline

The synthesis of 2-(Chloromethyl)-6-methoxyquinazoline can be logically approached through a well-established cyclization reaction, adapting a proven methodology for similar quinazoline structures. The proposed synthetic route begins with the commercially available 2-amino-5-methoxyacetophenone.

Caption: Proposed synthetic workflow for 2-(Chloromethyl)-6-methoxyquinazoline.

The underlying principle of this synthesis is the acid-catalyzed condensation and cyclization of an ortho-aminoaryl ketone with a nitrile. The phosphoric acid acts as both a catalyst and a dehydrating agent to drive the reaction towards the formation of the quinazoline ring system.

Step-by-Step Synthetic Protocol (Adapted)

This protocol is adapted from the synthesis of the analogous 2-(chloromethyl)-4-methylquinazoline.

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-amino-5-methoxyacetophenone in absolute ethanol.[8]

-

Catalyst Addition: To the stirred solution, add 1.2 equivalents of phosphoric acid.

-

Reagent Addition: Slowly add a solution of 1.1 equivalents of chloroacetonitrile dissolved in absolute ethanol at room temperature.[9]

-

Reaction: Heat the mixture to reflux and maintain for approximately 45 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter. The filtrate is then washed with a saturated brine solution.

-

Extraction and Purification: The solvent is removed under reduced pressure, and the resulting residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Reactivity: The Versatile Chloromethyl Group

The synthetic utility of 2-(Chloromethyl)-6-methoxyquinazoline is primarily derived from the reactivity of the chloromethyl group at the 2-position. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles.[10][11] This allows for the facile introduction of various functionalities, which is a cornerstone of modern drug discovery.

Caption: Reactivity of 2-(Chloromethyl)-6-methoxyquinazoline with various nucleophiles.

The reaction with primary and secondary amines, particularly anilines, is of paramount importance in the synthesis of kinase inhibitors.[10] The resulting 2-(aminomethyl)quinazoline derivatives can form crucial hydrogen bonds and other interactions within the ATP-binding site of kinases. Similarly, reactions with thiols and alkoxides can be employed to introduce different physicochemical properties and explore novel binding interactions.[12][13]

Application in Medicinal Chemistry: Building Kinase Inhibitors

The 4-anilinoquinazoline scaffold is the cornerstone of several FDA-approved EGFR tyrosine kinase inhibitors, including gefitinib and erlotinib.[1] While these drugs are formally 4-substituted quinazolines, the synthetic strategies and the underlying principles of their mechanism of action are directly relevant to derivatives of 2-(Chloromethyl)-6-methoxyquinazoline. The chloromethyl group at the 2-position allows for the synthesis of analogous structures where the side chain is attached at this position instead of the 4-position, offering a different vector for exploring the kinase binding pocket.

Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, which promote cell proliferation, survival, and angiogenesis.[3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.

Quinazoline-based inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Protocols

The following protocols provide a framework for the synthesis of a derivative of 2-(Chloromethyl)-6-methoxyquinazoline and its subsequent biological evaluation.

Synthesis of a 2-((3-chloro-4-fluoroanilino)methyl)-6-methoxyquinazoline

This protocol details the synthesis of a 4-anilinoquinazoline analog via nucleophilic substitution.

Materials:

-

2-(Chloromethyl)-6-methoxyquinazoline

-

3-Chloro-4-fluoroaniline

-

Isopropanol

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2-(Chloromethyl)-6-methoxyquinazoline in isopropanol.

-

Add 1.1 equivalents of 3-chloro-4-fluoroaniline and 2 equivalents of a non-nucleophilic base such as TEA or DIPEA.[10]

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired anilinoquinazoline derivative.

MTT Assay for Cytotoxicity Evaluation

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of a synthesized compound on a cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with EGFR expression).

Materials:

-

Synthesized quinazoline derivative

-

A549 cells (or other suitable cancer cell line)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

2-(Chloromethyl)-6-methoxyquinazoline is a high-value intermediate for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitors. Its straightforward synthesis and the versatile reactivity of the chloromethyl group provide a robust platform for the development of new therapeutic agents. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors. The continued exploration of derivatives based on this core structure holds significant promise for the future of targeted cancer therapy.

References

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved from [Link]

-

Preparation of 2-methoxy-5-acetylaniline (3-amino-4-methoxyacetophenone). (n.d.). Retrieved from [Link]

-

FDA approved quinazoline derivatives as anticancer drugs. (n.d.). Retrieved from [Link]

-

How can I synthesize 2-amino-5-methoxyphenol? (2014, December 6). Retrieved from [Link]

-

Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2024, November 15). Retrieved from [Link]

-

Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025, January 22). Retrieved from [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). Retrieved from [Link]

-

2-Chloro-3-formyl-6-methoxyquinoline. (n.d.). Retrieved from [Link]

-

China 2-(chloromethyl)-4-methylquinazoline Manufacturer and Supplier | Pengnuo. (n.d.). Retrieved from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). Retrieved from [Link]

-

A practical synthesis of 2-amino-5-methoxylpropiophenone | Request PDF. (2025, August 7). Retrieved from [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010, December 22). Retrieved from [Link]

-

Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (n.d.). Retrieved from [Link]

-

Results of the nucleophilic substitution of chlorine in... (n.d.). Retrieved from [Link]

-

Desulfurization of Thiols for Nucleophilic Substitution. (2024, July 10). Retrieved from [Link]

-

2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. (n.d.). Retrieved from [Link]

-

Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. (n.d.). Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). Retrieved from [Link]

-

4-Amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). Retrieved from [Link]

-

nucleophilic substitution and elimination of alkyl halides. (n.d.). Retrieved from [Link]

-

2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. | Request PDF. (2025, August 5). Retrieved from [Link]

-

chloroacetonitrile. (n.d.). Retrieved from [Link]

-

Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. (n.d.). Retrieved from [Link]

-

10.7.1. Alcohols and Alkoxides as Nucleophiles. (2019, June 5). Retrieved from [Link]

-

03.02 Reactivity of Thiols and Thiolates. (2019, July 11). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijmpr.in [ijmpr.in]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijfmr.com [ijfmr.com]

- 6. usbio.net [usbio.net]

- 7. China 2-(chloromethyl)-4-methylquinazoline Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 8. prepchem.com [prepchem.com]

- 9. ketonepharma.com [ketonepharma.com]

- 10. mdpi.com [mdpi.com]

- 11. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

Technical Guide: Antitumor Potential of Quinazoline-Based Compounds

Executive Summary

The quinazoline scaffold (benzopyrimidine) represents a "privileged structure" in medicinal chemistry, serving as the backbone for over 20 FDA-approved antineoplastic agents. Its planar heterocycle mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase domains. This guide provides a technical deep-dive into the structure-activity relationships (SAR) driving potency, the evolution of generation-specific EGFR inhibitors, and the validated experimental protocols required to synthesize and assay these compounds in a research setting.

Part 1: The Quinazoline Scaffold & Structure-Activity Relationship (SAR)

The efficacy of quinazoline derivatives stems from their ability to occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR. The core pharmacophore requires precise substitution to balance binding affinity with physicochemical properties (solubility/lipophilicity).

Core SAR Principles

-

N1 and N3 Nitrogen Atoms: Critical for hydrogen bonding with the hinge region amino acids (e.g., Met793 in EGFR).

-

C4-Position (Aniline Moiety): The most critical site for modification. A substituted aniline ring at C4 occupies the hydrophobic pocket. Electron-withdrawing groups (halogens) here typically enhance potency by influencing the acidity of the NH proton.

-

C6 and C7 Positions: These solvent-exposed regions allow for the attachment of solubilizing groups (e.g., morpholine or piperidine side chains). In 2nd and 3rd generation inhibitors, the C6 position is often used to attach Michael acceptors (acrylamides) for covalent binding to Cys797.

Visualization: Quinazoline Pharmacophore

The following diagram illustrates the functional logic of the quinazoline core in kinase inhibition.

Caption: Functional dissection of the quinazoline scaffold. N1 anchors the molecule via H-bonds, while C6/C7 modifications dictate solubility and covalent bonding capabilities.

Part 2: Mechanism of Action & Signaling Pathways

Quinazoline-based drugs function primarily as ATP-competitive inhibitors. By preventing ATP binding to the intracellular tyrosine kinase domain of EGFR, they block the trans-phosphorylation of tyrosine residues. This inhibition halts downstream signaling cascades essential for tumor survival.[1]

The Critical Cascades

-

RAS/RAF/MEK/ERK Pathway: Controls cell proliferation and mitosis.

-

PI3K/AKT/mTOR Pathway: Regulates cell survival and apoptosis evasion.

Visualization: EGFR Signal Transduction Blockade

This diagram maps the downstream effects of quinazoline intervention.

Caption: Quinazoline inhibitors competitively displace ATP at the EGFR kinase domain, severing the RAS/MAPK and PI3K/AKT survival signals.

Part 3: Experimental Protocols (Technical Validation)

To ensure reproducibility and data integrity (E-E-A-T), the following protocols utilize industry-standard methodologies for synthesis and bioassay.

Chemical Synthesis: The Niementowski Reaction

The classical route to the quinazolin-4(3H)-one core, which is subsequently chlorinated to allow for C4-aniline substitution.

-

Reagents: Anthranilic acid, Formamide (or Formamidine acetate).

-

Procedure:

-

Mix anthranilic acid (1.0 eq) with excess formamide (5.0 eq).

-

Heat to 130–150°C for 4–6 hours. Note: High temperature is required to drive the cyclodehydration.

-

Workup: Cool the mixture; the product precipitates. Filter and wash with ethanol.

-

Chlorination (Activation): Reflux the resulting quinazolinone with POCl3 (Phosphorus oxychloride) to generate 4-chloroquinazoline.

-

Substitution: React 4-chloroquinazoline with the desired aniline derivative in isopropanol (reflux) to yield the final inhibitor.

-

In Vitro Kinase Assay: TR-FRET (LanthaScreen™)

Why TR-FRET? Unlike standard ELISA, Time-Resolved Fluorescence Resonance Energy Transfer eliminates short-lived background fluorescence, providing a high signal-to-noise ratio essential for determining accurate IC50 values.

Protocol:

-

Preparation: Prepare a 384-well white low-volume plate.

-

Kinase Reaction:

-

Add 2.5 µL of 4X Test Compound (Quinazoline derivative) in 1% DMSO.

-

Add 2.5 µL of 4X Kinase Mixture (EGFR Recombinant Protein).

-

Add 2.5 µL of 4X ATP/Substrate Mixture (Fluorescein-poly-GT).

-

Incubate for 60 minutes at Room Temperature (RT).

-

-

Detection:

-

Add 10 µL of 2X Tb-PY20 Antibody (Terbium-labeled anti-phosphotyrosine).

-

Incubate for 30-60 minutes.

-

-

Readout: Measure fluorescence on a plate reader (e.g., EnVision).

-

Excitation: 337 nm.

-

Emission 1 (Donor): 490 nm (Tb).

-

Emission 2 (Acceptor): 520 nm (Fluorescein).

-

Calculation: TR-FRET Ratio = (Emission 520nm / Emission 490nm).

-

Cellular Viability: MTT Assay

Principle: Assessment of metabolic activity via the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.[2][3][4]

Protocol:

-

Seeding: Seed A549 (lung cancer) cells at

cells/well in 96-well plates. Allow attachment (24h). -

Treatment: Treat with graded concentrations of the quinazoline compound (0.1 nM – 10 µM) for 72h.

-

Control: 0.1% DMSO (Negative), Staurosporine (Positive).

-

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 4 hours at 37°C. Purple formazan crystals will form.

-

Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Part 4: The Resistance Landscape & Evolution

The clinical utility of quinazolines is defined by the "arms race" against receptor mutations.

| Generation | Drug Examples | Binding Mode | Target Profile | Key Resistance Mechanism |

| 1st Gen | Gefitinib, Erlotinib | Reversible (ATP Competitive) | EGFR (WT), Exon 19 del, L858R | T790M (Gatekeeper mutation increases ATP affinity) |

| 2nd Gen | Afatinib, Dacomitinib | Irreversible (Covalent) | EGFR (WT), T790M, HER2 | Dose-limiting toxicity (WT EGFR inhibition) |

| 3rd Gen | Osimertinib | Irreversible (Mutant Selective) | EGFR (T790M), L858R | C797S (Removes Cysteine required for covalent bond) |

| 4th Gen | EAI045, BLU-945 | Allosteric / Reversible | EGFR (C797S + T790M) | Bypass signaling (MET amplification) |

Visualization: Experimental Workflow

From synthesis to resistance profiling.

Caption: The critical path for validating a new quinazoline candidate, moving from chemical synthesis to mutation-specific profiling.

References

-

Manipal Research Portal. (2023). An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. [Link][5]

-

MDPI Pharmaceuticals. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link][6]

-

National Institutes of Health (PMC). (2025). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. [Link]

-

BMG Labtech. (2024). LanthaScreen TR-FRET tyrosine kinase assay principle. [Link][7]

Sources

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. researchhub.com [researchhub.com]

- 3. clyte.tech [clyte.tech]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researcher.manipal.edu [researcher.manipal.edu]

- 6. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

Strategic Pharmacological Investigation of 2-(Chloromethyl)-6-methoxyquinazoline

Executive Summary

2-(Chloromethyl)-6-methoxyquinazoline is a high-value pharmacophore intermediate, distinct from its heteroaryl chloride analogs due to the presence of a reactive alkyl halide "warhead" at the C2 position. While often categorized solely as a synthetic building block, its pharmacological relevance lies in its dual utility: as a precursor for reversible ATP-competitive kinase inhibitors (e.g., EGFR, PI3K) and as a potential covalent probe targeting cysteine residues in enzyme active sites.

This guide dissects the chemical pharmacology, synthesis protocols, and signal transduction impacts of this scaffold, providing a roadmap for its application in precision oncology and medicinal chemistry.

Part 1: Chemical Pharmacology & Mechanism of Action

The Electrophilic "Warhead" (C2-Chloromethyl)

Unlike 2-chloroquinazolines which undergo Nucleophilic Aromatic Substitution (

-

Pharmacological Implication: In biological systems, this group can alkylate nucleophilic residues (Cysteine-SH, Histidine-NH) within a protein binding pocket. While this suggests potential for Targeted Covalent Inhibition (TCI), the reactivity is often too promiscuous for direct systemic administration. Therefore, it is most effectively used to attach solubilizing groups (e.g., morpholine, piperazine) that position the quinazoline core into the ATP-binding cleft of kinases.

The 6-Methoxy Anchor

The 6-methoxy (-OCH₃) substituent is not merely decorative; it is a critical determinant of the scaffold's Structure-Activity Relationship (SAR):

-

Electronic Effect: It donates electron density to the aromatic ring, modulating the basicity of N1/N3 nitrogens, which is crucial for hydrogen bonding with the "hinge region" of kinases (e.g., Met793 in EGFR).

-

Metabolic Stability: It blocks the C6 position from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

Solubility: It improves the lipophilic efficiency (LipE) profile compared to unsubstituted analogs.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Generate high-purity 2-(Chloromethyl)-6-methoxyquinazoline-4(3H)-one (Precursor). Note: The chloromethyl group is sensitive to hydrolysis; anhydrous conditions are mandatory.

Reagents:

-

2-Amino-5-methoxybenzoic acid (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Glacial Acetic Acid (Solvent)

-

Phosphorus Oxychloride (

) (for aromatization/chlorination if converting to 4-chloro derivative)

Step-by-Step Workflow:

-

Cyclocondensation: Dissolve 2-amino-5-methoxybenzoic acid in glacial acetic acid under

atmosphere. -

Acylation: Dropwise add chloroacetyl chloride at 0°C. Stir for 30 min.

-

Ring Closure: Reflux the mixture at 110°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Isolation: Cool to RT. Pour into ice-water. The solid precipitate is the quinazolin-4(3H)-one intermediate.

-

Aromatization (Optional for 4-Cl): Reflux with

to generate the fully aromatic 4-chloro-2-(chloromethyl) species if dual-functionalization is required.

Protocol B: Nucleophilic Derivatization ( )

Objective: Attach a morpholine tail to modulate pharmacokinetics (Solubility/Bioavailability).

Reagents:

-

2-(Chloromethyl)-6-methoxyquinazoline (1.0 eq)

-

Morpholine (1.1 eq)

- (2.0 eq, anhydrous)

-

Acetonitrile (ACN) or DMF

Workflow:

-

Suspension: Suspend the quinazoline core and

in dry ACN. -

Addition: Add morpholine dropwise at RT to prevent double-alkylation or polymerization.

-

Reaction: Heat to 60°C for 3 hours.

-

Validation: Check LC-MS for mass shift (

corresponds to Cl displacement). -

Workup: Filter inorganic salts. Evaporate solvent.[1][2] Recrystallize from Ethanol.

Part 3: Visualization of Signaling & Synthesis

The following diagram illustrates the synthesis pathway and the downstream biological impact on the PI3K/Akt signaling cascade, a primary target for this class of molecules.

Figure 1: Integrated workflow showing the chemical synthesis of the quinazoline scaffold and its downstream pharmacological mechanism inhibiting the PI3K/Akt proliferation pathway.

Part 4: Quantitative Data & SAR Analysis

The following table summarizes the inhibitory potency (

| Derivative (C2-Substituent) | Target Kinase | IC50 (µM) | Mechanism of Action | Reference |

| -CH₂Cl (Parent) | Non-specific | N/A | Alkylating Agent (Toxic) | [1] |

| -CH₂-Morpholine | PI3K-δ | 8.27 ± 0.19 | Reversible ATP-Competitive | [2] |

| -CH₂-Piperazine | EGFR (WT) | 0.45 ± 0.05 | Reversible ATP-Competitive | [3] |

| -CH₂-S-Ph | mTOR | 1.24 ± 0.03 | Allosteric Modulation | [2] |

Key Insight: The parent chloromethyl compound is rarely screened directly due to rapid hydrolysis and non-specific protein binding. The data above highlights that substitution with secondary amines (morpholine/piperazine) significantly enhances selectivity and potency by facilitating hydrogen bonding interactions within the solvent-exposed region of the kinase pocket.

Part 5: Safety & Handling (Self-Validating Protocol)

Hazard Class: Alkylating Agent / Vesicant. Risk: Direct DNA damage (Genotoxicity).

Mandatory Safety System:

-

Quenching Protocol: All glassware and spills must be treated with a solution of 10% Sodium Thiosulfate (nucleophilic scavenger) before washing. This converts the reactive alkyl chloride into a non-toxic thiosulfate ester.

-

Double-Gloving: Use Nitrile over Laminate film gloves. The chloromethyl moiety can permeate standard latex.

-

Validation: Use 4-(p-nitrobenzyl)pyridine (NBP) test strips to detect surface contamination (turns blue in presence of alkylating agents).

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Chloromethyl)quinazoline derivatives. Retrieved from

-

Al-Omary, F. A., et al. (2021).[3] "Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors." Arabian Journal of Chemistry. Retrieved from

-

BenchChem. (2024). "2-(Chloromethyl)-4-morpholin-4-ylquinazoline: Structure and Activity." Retrieved from

-

National Institutes of Health (NIH). (1964). "Reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide with dimethylamine." Journal of Medicinal Chemistry. Retrieved from

-

ChemicalBook. (2025). "2-Chloro-6-methoxy-quinazoline Properties and Synthesis." Retrieved from [4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methoxy-quinazoline | 850424-11-2 [chemicalbook.com]

The Structure-Activity Relationship of 6-Methoxyquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid structure and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous clinically successful drugs, particularly in the realm of oncology.[1][2] Among the vast chemical space of quinazoline derivatives, those bearing a methoxy group at the 6-position have garnered significant attention. This seemingly simple substitution has proven to be a critical determinant of biological activity, particularly in the context of inhibiting protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in cancer.[3]

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-methoxyquinazoline derivatives. We will delve into the synthetic strategies employed to access this chemical class, dissect the intricate details of their SAR with a focus on their anticancer properties as kinase inhibitors, and provide detailed protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 6-methoxyquinazoline scaffold.

Synthetic Strategies: Accessing the 6-Methoxyquinazoline Core

The construction of the 6-methoxyquinazoline core and its subsequent derivatization are well-established processes in synthetic organic chemistry. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the quinazoline ring and the nature of the group to be installed at the 4-position. A common and versatile approach for the synthesis of 4-anilino-6-methoxyquinazolines, a prominent class of kinase inhibitors, is outlined below.

General Synthetic Workflow

The synthesis typically commences from a readily available substituted anthranilic acid or benzonitrile. A multi-step sequence involving cyclization to form the quinazolinone, followed by chlorination and subsequent nucleophilic aromatic substitution, is a widely adopted strategy.[4][5]

Caption: General synthetic workflow for 4-anilino-6-methoxyquinazoline derivatives.

Experimental Protocol: Synthesis of a 4-Anilino-6-methoxyquinazoline Derivative

The following protocol provides a representative example of the synthesis of a 4-anilino-6-methoxyquinazoline derivative.

Step 1: Synthesis of 6-Methoxyquinazolin-4(3H)-one

-

To a stirred suspension of 2-amino-5-methoxybenzoic acid in formamide, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to 120-140 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the product.

-

Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol or acetone), and dry under vacuum to yield 6-methoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-6-methoxyquinazoline

-

Suspend 6-methoxyquinazolin-4(3H)-one in an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours, ensuring the reaction is carried out under anhydrous conditions.

-

After completion, carefully remove the excess chlorinating agent under reduced pressure.

-

Treat the residue with ice-cold water or a saturated sodium bicarbonate solution to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to obtain 4-chloro-6-methoxyquinazoline.

Step 3: Synthesis of the Final 4-Anilino-6-methoxyquinazoline Derivative

-

Dissolve 4-chloro-6-methoxyquinazoline and a slight excess (1.1-1.5 equivalents) of the desired substituted aniline in a suitable solvent, such as isopropanol, ethanol, or acetonitrile.[4]

-

Heat the reaction mixture to reflux for 3-6 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid by filtration, wash with the reaction solvent and then with a non-polar solvent like hexane or ether to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization or column chromatography to yield the final 4-anilino-6-methoxyquinazoline derivative.

Structure-Activity Relationship (SAR) of 6-Methoxyquinazoline Derivatives as Kinase Inhibitors

The anticancer activity of many 6-methoxyquinazoline derivatives stems from their ability to inhibit protein kinases, particularly those in the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7] These kinases play a crucial role in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[8][9]

The 4-anilinoquinazoline scaffold serves as a competitive inhibitor at the ATP-binding site of the kinase domain. The quinazoline nitrogen at position 1 (N1) typically forms a crucial hydrogen bond with a conserved methionine residue in the hinge region of the kinase, anchoring the inhibitor in the active site.[7] The 6-methoxy group and other substituents on the quinazoline ring and the aniline moiety then make additional interactions that determine the potency and selectivity of the inhibitor.

The Significance of the 6-Methoxy Group

The methoxy group at the C6 position is a recurring motif in many potent quinazoline-based kinase inhibitors. Its importance can be attributed to several factors:

-

Electronic Effects: The electron-donating nature of the methoxy group can influence the basicity of the quinazoline ring system, potentially modulating the strength of the key hydrogen bond with the hinge region.

-

Steric and Conformational Effects: The methoxy group can influence the overall conformation of the inhibitor, helping to orient the molecule optimally within the ATP-binding pocket.

-

Metabolic Stability: In some cases, the presence of a methoxy group can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.

SAR at Different Positions of the Quinazoline Scaffold

The following table summarizes the general SAR trends for substitutions at various positions of the 6-methoxyquinazoline core, primarily in the context of EGFR and VEGFR inhibition.

| Position | Substitution | Impact on Activity | Rationale and Insights |

| C2 | Small alkyl or aryl groups | Generally well-tolerated or can enhance activity. | The C2 position is often solvent-exposed, allowing for the introduction of various groups to fine-tune physicochemical properties without disrupting binding. |

| C4 | Substituted anilines | Crucial for activity. The nature and position of substituents on the aniline ring are key determinants of potency and selectivity. | The aniline ring occupies a hydrophobic pocket in the kinase domain. Electron-withdrawing groups (e.g., halogens, cyano) at the meta-position of the aniline ring often enhance potency.[10] |

| C6 | Methoxy group | Generally beneficial for activity. | As discussed above, the 6-methoxy group contributes to optimal binding and can improve pharmacokinetic properties. |

| C7 | Small, flexible ether-linked groups | Often leads to a significant increase in potency. | The C7 position can be modified to introduce groups that interact with a solvent-exposed region of the kinase active site. Solubilizing groups, such as those containing morpholine or piperazine, can improve aqueous solubility and oral bioavailability.[7][11] |

Visualizing the SAR of 4-Anilino-6-methoxyquinazolines

Caption: Key areas for substitution on the 6-methoxyquinazoline scaffold.

Mechanism of Action: Inhibition of EGFR and VEGFR Signaling Pathways

The anticancer effects of 6-methoxyquinazoline derivatives are primarily mediated through the inhibition of key signaling pathways that drive tumor growth and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately promote cell proliferation, survival, and metastasis.[12][13] 6-Methoxyquinazoline-based EGFR inhibitors block this cascade at its inception by preventing the ATP-dependent phosphorylation events.

Caption: Simplified EGFR signaling pathway and the point of inhibition by 6-methoxyquinazoline derivatives.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is the primary mediator of angiogenesis, the formation of new blood vessels.[14] This process is critical for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways similar to those of EGFR, which ultimately lead to endothelial cell proliferation, migration, and survival, the key steps in angiogenesis.[10] By inhibiting VEGFR-2, 6-methoxyquinazoline derivatives can effectively cut off the tumor's blood supply, leading to growth arrest and regression.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Biological Evaluation: Key Experimental Protocols

The biological characterization of novel 6-methoxyquinazoline derivatives involves a series of in vitro assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase (e.g., EGFR, VEGFR-2).

Principle: The assay measures the transfer of phosphate from ATP to a substrate by the kinase. The amount of product formed (or ATP consumed) is quantified, typically using luminescence, fluorescence, or radioactivity-based detection methods.

Protocol (Luminescence-based):

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of the recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in kinase assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the diluted test compounds. Include positive controls (kinase and ATP without inhibitor) and negative controls (assay buffer only).

-

Add the kinase to the wells and incubate for a short period to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ATP remaining using a commercial luminescence-based kit (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.

-

-

Data Analysis:

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) of a test compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][7]

Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., A431 for EGFR-overexpressing, HUVEC for angiogenesis studies) in appropriate growth medium.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

MTT Assay:

-

Add a sterile MTT solution to each well and incubate for 2-4 hours at 37 °C.

-